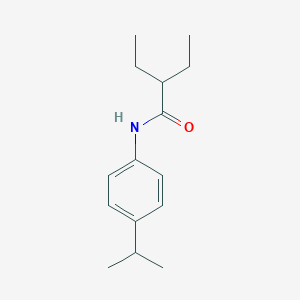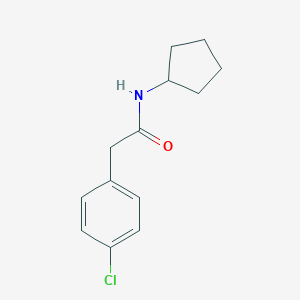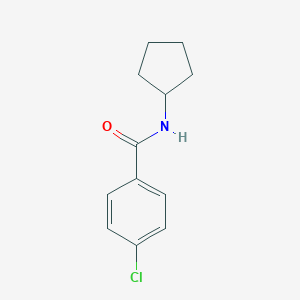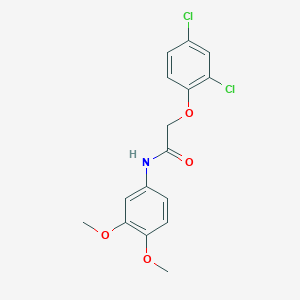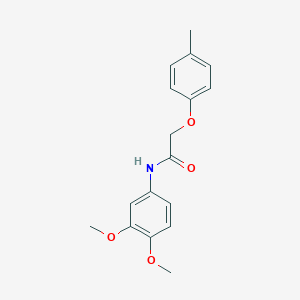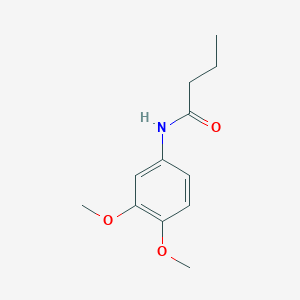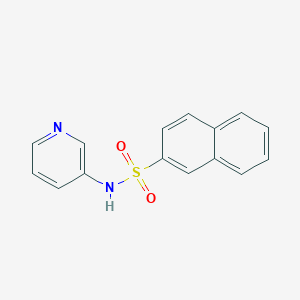![molecular formula C18H19N3O2S3 B291939 {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone, also known as AMET, is a thieno[2,3-c]isothiazole derivative that has been synthesized and studied for its potential use in the treatment of various diseases. AMET has been shown to have promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The exact mechanism of action of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth and inflammation. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. Additionally, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to inhibit the activation of several transcription factors involved in cancer cell growth, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-tumor, anti-inflammatory, and analgesic effects, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been shown to have antioxidant and anti-apoptotic effects. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, good pharmacokinetic profile, and multiple pharmacological effects. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses.
将来の方向性
There are several future directions for research on {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone. One area of interest is the development of more potent and selective analogs of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone for use in cancer treatment. Another area of interest is the investigation of the mechanism of action of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone in animal models and humans.
合成法
The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone involves several steps, starting with the reaction of 2-chloroethyl morpholine with thiosemicarbazide to form 2-(morpholin-2-yl)ethylthiocarbamoyl-N-(2-chloroethyl)amine. This intermediate is then reacted with 2-bromoacetophenone to form the final product, {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone. The synthesis of {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been optimized to increase yield and purity, and has been reported in several scientific publications.
科学的研究の応用
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In vitro studies have shown that {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has anti-tumor effects on several cancer cell lines, including breast cancer, lung cancer, and liver cancer. {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
特性
分子式 |
C18H19N3O2S3 |
|---|---|
分子量 |
405.6 g/mol |
IUPAC名 |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O2S3/c19-14-13-17(25-16(14)15(22)12-4-2-1-3-5-12)20-26-18(13)24-11-8-21-6-9-23-10-7-21/h1-5H,6-11,19H2 |
InChIキー |
KGJAJUQMQHLVJQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
正規SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
